molecular formula C14H16F3NO B5682801 1-[2-(trifluoromethyl)benzyl]azepan-2-one

1-[2-(trifluoromethyl)benzyl]azepan-2-one

Katalognummer B5682801
Molekulargewicht: 271.28 g/mol
InChI-Schlüssel: KRWHHCDCYGVWHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(trifluoromethyl)benzyl]azepan-2-one, commonly known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. It has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Wirkmechanismus

TFB-TBOA binds to the glutamate transporter and blocks the reuptake of glutamate from the synaptic cleft, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can have both beneficial and detrimental effects. On the one hand, it can enhance synaptic transmission and improve cognitive function. On the other hand, it can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
TFB-TBOA has been shown to have a wide range of biochemical and physiological effects. It can enhance synaptic transmission, improve cognitive function, and protect against neuronal damage. However, it can also lead to excitotoxicity and neuronal damage if not used appropriately. TFB-TBOA has been shown to be effective in animal models of epilepsy, stroke, and neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

TFB-TBOA has several advantages for lab experiments. It is a potent and selective inhibitor of glutamate transporters, which makes it an ideal tool for studying the role of glutamate in various neurological disorders. However, it has several limitations as well. It can lead to excitotoxicity and neuronal damage if not used appropriately. It is also relatively expensive and difficult to synthesize, which can limit its availability for research purposes.

Zukünftige Richtungen

There are several future directions for the study of TFB-TBOA. One direction is to investigate its potential therapeutic applications in various neurological disorders. Another direction is to study its mechanism of action in more detail, including its effects on other neurotransmitter systems. Finally, there is a need to develop more potent and selective inhibitors of glutamate transporters, which can be used to study the role of glutamate in various neurological disorders.

Synthesemethoden

The synthesis of TFB-TBOA involves the reaction of 2-(trifluoromethyl)benzylamine with 2-oxoazepane-3-carboxylic acid, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by column chromatography. TFB-TBOA is a white crystalline powder with a molecular weight of 313.32 g/mol.

Wissenschaftliche Forschungsanwendungen

TFB-TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be a potent and selective inhibitor of glutamate transporters, which are responsible for the reuptake of glutamate from the synaptic cleft. Glutamate is the major excitatory neurotransmitter in the brain, and its dysregulation has been implicated in the pathogenesis of various neurological disorders.

Eigenschaften

IUPAC Name

1-[[2-(trifluoromethyl)phenyl]methyl]azepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO/c15-14(16,17)12-7-4-3-6-11(12)10-18-9-5-1-2-8-13(18)19/h3-4,6-7H,1-2,5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWHHCDCYGVWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Trifluoromethyl)benzyl]azepan-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.